Enantiomeric Purity (>99.0% ee) Essential for Sitafloxacin Intermediate Quality
A patented preparation method for the sitafloxacin key intermediate explicitly claims that the (S)-tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate product is obtained with high optical purity, specified as >99.0% enantiomeric excess (ee) . This level of chiral purity is a critical requirement for the subsequent synthesis of sitafloxacin, as the final drug's stereoisomeric impurities must be controlled to ≤0.1% (m/m) due to off-target bioactivity concerns [1]. The (R)-enantiomer (CAS 127199-44-4) and racemic mixture (CAS 152513-88-7) lack this specified stereochemical fidelity and are therefore unsuitable for compliant pharmaceutical manufacturing.
| Evidence Dimension | Enantiomeric Excess (Chiral Purity) |
|---|---|
| Target Compound Data | >99.0% ee |
| Comparator Or Baseline | (R)-enantiomer or racemic mixture (undefined ee) |
| Quantified Difference | Specification-driven exclusion of alternatives lacking >99.0% ee |
| Conditions | As per patent for sitafloxacin intermediate synthesis |
Why This Matters
This quantitative specification ensures the downstream synthesis yields the correct stereoisomer of sitafloxacin, directly impacting drug efficacy and regulatory compliance.
- [1] Li, X. et al. Determination of the stereoisomeric impurities of sitafloxacin by capillary electrophoresis with dual chiral additives. J Pharm Biomed Anal, 2017, 140, 71-76. View Source
